Alstonic acid A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

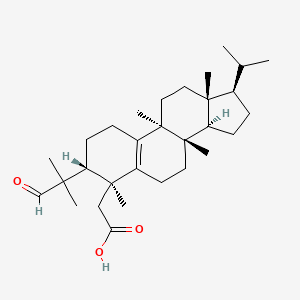

Alstonic acid A is a compound isolated from the leaves of Alstonia scholaris . It is a type of 2,3-secofernane triterpenoid . Alstonia scholaris is a tropical tree native to the Indian subcontinent, Australasia, and the Malay Peninsula . It is well documented in Traditional Chinese Medicine and Ayurveda to cure fever, pain, inflammation, cancer, respiratory, and skin disorders .

Synthesis Analysis

Alstonic acids A and B were isolated from the leaves of Alstonia scholaris along with an indole alkaloid, N1-methoxymethyl picrinine . Their structures were established from MS and NMR spectroscopic analyses and confirmed by single crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Alstonic acid A was established from MS and NMR spectroscopic analyses and confirmed by single crystal X-ray diffraction analysis .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Applications

The secondary metabolites from the Alstonia genus have shown promising results when employed as anti-cancer agents . This suggests that Alstonic acid A could potentially have applications in cancer treatment.

Anti-Spasmodic Applications

Alstonia genus-derived phytochemicals have been used as anti-spasmodic agents . This indicates that Alstonic acid A might be useful in relieving spasms or convulsions.

Antitussive Applications

The Alstonia genus has been used for the treatment of cough symptoms . This suggests that Alstonic acid A could potentially be used in cough suppressants.

Anti-Arthritic Applications

Phytochemicals from the Alstonia genus have been used as anti-arthritic agents . This suggests that Alstonic acid A might have potential applications in the treatment of arthritis.

Antioxidant Applications

The Alstonia genus has demonstrated antioxidant properties . This indicates that Alstonic acid A could potentially be used in products designed to protect the body from damage caused by harmful molecules called free radicals.

Anti-Malarial Applications

Alstonia boonei, a species in the Alstonia genus, is listed as an anti-malarial drug in the African pharmacopoeia . This suggests that Alstonic acid A might have potential applications in the treatment of malaria.

Treatment of Respiratory Diseases

Recently, A. scholaris leaves-derived indole alkaloids have been registered as an investigational new botanical drug for the treatment of respiratory diseases . This indicates that Alstonic acid A could potentially be used in the treatment of respiratory diseases.

Antiviral Applications

Strictamine, an indole alkaloid isolated from A. scholaris, exhibited a similar in vitro antiviral activity to that of acyclovir . This suggests that Alstonic acid A might have potential applications in antiviral treatments.

Wirkmechanismus

Target of Action

Alstonic Acid A is a natural organic compound found in the roots of the plant Alstonia boonei It’s known that the compound exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities , suggesting a broad spectrum of molecular targets.

Mode of Action

It’s suggested that its spasmolytic activity in isolated preparations is due to calcium channel blockade . This means that Alstonic Acid A may inhibit the movement of calcium ions through calcium channels, which can lead to muscle relaxation and reduced spasms .

Pharmacokinetics

It’s known that alstonic acid a is extracted from the roots of alstonia boonei using methods that typically involve crushing plant material and soaking and extracting it with an appropriate solvent such as methanol . The extract is then concentrated and purified to obtain Alstonic Acid A .

Result of Action

It’s known that alstonic acid a exhibits anti-inflammatory, antioxidant, antibacterial, antitumor, and antiviral activities . These effects suggest that Alstonic Acid A may modulate a variety of cellular processes and pathways, potentially leading to reduced inflammation, oxidative stress, bacterial growth, tumor progression, and viral replication.

Action Environment

Alstonic Acid A is heat-stable but decomposes under direct sunlight . This suggests that environmental factors such as temperature and light exposure can influence the action, efficacy, and stability of Alstonic Acid A. Therefore, it’s important to consider these factors when storing and using Alstonic Acid A.

Eigenschaften

IUPAC Name |

2-[(3R,4S,8S,9S,13R,14R,17R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20-,23+,24-,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODHWLGTVYKRQF-PWWKQHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CCC4=C3CC[C@H]([C@]4(C)CC(=O)O)C(C)(C)C=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alstonic acid A | |

Q & A

Q1: What is interesting about the structure of Alstonic acid A?

A1: Alstonic acid A belongs to a rare class of natural compounds known as 2,3-secofernane triterpenoids. [] These compounds were first discovered in the leaves of the Alstonia scholaris plant. [] The "2,3-secofernane" designation refers to a specific modification in the triterpenoid skeleton, distinguishing it from typical triterpenoids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B1151524.png)